Product packaging for 4-(3-Pyridyl)-1-butanol(Cat. No.:CAS No. 60753-14-2)

4-(3-Pyridyl)-1-butanol

Cat. No.: B2877089
CAS No.: 60753-14-2
M. Wt: 151.209
InChI Key: GPJCBIYBTLQPQG-UHFFFAOYSA-N
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Description

Historical Context of Tobacco-Specific Nitrosamine (B1359907) Research and the Emergence of NNAL as a Key Metabolite

The investigation into tobacco-specific nitrosamines (TSNAs) began with the discovery of the carcinogenicity of dimethylnitrosamine in 1956. oup.com This finding spurred extensive research into nitrosamines, a class of potent carcinogens found in various products, including tobacco. oup.com TSNAs are unique to tobacco products and are formed from nicotine (B1678760) and other tobacco alkaloids during the curing and processing of tobacco. wikipedia.org

Among the various TSNAs, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN) were identified as the most carcinogenic. wikipedia.orgmdpi.comaacrjournals.org The prediction of NNK's presence in tobacco, based on nicotine nitrosation studies, was confirmed in 1978. nih.govscispace.com Subsequent research focused on the metabolic fate of these carcinogens in the body. It was discovered that NNK is extensively metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). acs.orgaacrjournals.org This metabolic conversion established NNAL as a crucial player in the biological effects of tobacco exposure.

Chemical Derivation of NNAL: Metabolic Product of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

NNAL is the product of the metabolic reduction of NNK. canada.canih.gov This biotransformation is primarily catalyzed by enzymes such as carbonyl reductases, aldo-keto reductases (AKRs), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com The process involves the conversion of the keto group in NNK to a hydroxyl group, resulting in the formation of NNAL. nih.govwikipedia.org

The metabolism of NNK to NNAL is a significant pathway, with studies showing that approximately 14% to 17% of an NNK dose is converted to total NNAL in smokeless tobacco users. aacrjournals.org This metabolic process is not a simple one-way street; the conversion of NNK to NNAL is reversible. oup.com Furthermore, NNAL itself can undergo further metabolism, primarily through glucuronidation, which is considered a detoxification pathway. mdpi.comwikipedia.org This process results in the formation of NNAL-N-Glucuronide and NNAL-O-Glucuronide, which are excreted in the urine along with free NNAL. mdpi.comcanada.ca The sum of NNAL and its glucuronides is referred to as "total NNAL". canada.caaacrjournals.org

Significance of NNAL as a Biomarker in Tobacco Exposure Studies

NNAL has emerged as a premier biomarker for assessing exposure to tobacco products due to several key characteristics. canada.ca Its specificity to tobacco is a major advantage; NNAL is not produced from other sources, ensuring that its presence is a direct indicator of tobacco exposure. canada.cabmj.com

One of the most significant attributes of NNAL as a biomarker is its long biological half-life, estimated to be between 10 to 45 days. mdpi.comaacrjournals.orgmdpi.com This extended half-life allows for the detection of tobacco exposure for several weeks, providing a more comprehensive picture of an individual's tobacco use patterns compared to biomarkers with shorter half-lives, such as cotinine (B1669453). canada.caaacrjournals.org

The utility of NNAL as a biomarker extends across various forms of tobacco exposure. It can be used to distinguish between smokers, non-smokers, users of smokeless tobacco products, and individuals exposed to secondhand smoke. canada.ca In fact, NNAL is the only tobacco carcinogen biomarker consistently found at elevated levels in non-smokers exposed to secondhand smoke. aacrjournals.org Its high sensitivity and specificity have made it an invaluable tool in numerous studies, including large-scale population surveys like the Canadian Health Measures Survey and the National Health and Nutrition Examination Survey (NHANES). canada.caaacrjournals.orgaacrjournals.org

The following table summarizes the utility of NNAL as a biomarker in different populations:

Population GroupSignificance of NNAL Measurement
Smokers Quantifies uptake of the lung carcinogen NNK. acs.org
Smokeless Tobacco Users Levels are comparable to those in smokers, indicating significant carcinogen exposure. oup.com
Non-smokers Exposed to Secondhand Smoke Detectable levels confirm exposure to carcinogenic components of tobacco smoke. aacrjournals.orgbmj.com
Children NNAL levels can be significantly higher than in adults with similar exposure, raising concerns about future cancer risk. mdpi.comnih.gov

Overview of NNAL's Role in Human Carcinogenesis

NNAL is not merely a passive marker of tobacco exposure; it is a potent carcinogen in its own right, with carcinogenic activity similar to its precursor, NNK. wikipedia.orgaacrjournals.orgnih.govacs.org The International Agency for Research on Cancer (IARC) has classified NNK and its metabolite NNAL as "carcinogenic to humans". mdpi.comnih.gov

The carcinogenic effects of NNAL are mediated through its metabolic activation. researchgate.netresearchgate.net This process, primarily through α-hydroxylation catalyzed by cytochrome P450 enzymes, generates reactive intermediates that can bind to DNA, forming DNA adducts. mdpi.comresearchgate.netresearchgate.net These adducts can lead to permanent mutations in critical genes, initiating the process of carcinogenesis. aacrjournals.orgwikipedia.org

Research has demonstrated a direct link between NNAL levels and the risk of developing lung cancer. nih.govresearchgate.netresearchgate.netaacrjournals.orgaacrjournals.org Prospective studies have shown that higher urinary levels of total NNAL are associated with an increased risk of lung cancer, independent of self-reported smoking history. aacrjournals.orgaacrjournals.org This underscores the importance of NNAL as a risk biomarker for lung cancer. aacrjournals.org

Furthermore, recent studies have uncovered additional mechanisms through which NNAL may promote cancer progression. For instance, NNAL has been shown to deactivate the LKB1 tumor suppressor protein, which can contribute to enhanced cell proliferation, migration, and drug resistance in non-small cell lung cancer cells. researchgate.netresearchgate.netbiorxiv.org Interestingly, the two enantiomers of NNAL, (R)-NNAL and (S)-NNAL, exhibit different biological activities, with (S)-NNAL being more carcinogenic in animal models. acs.orgbiorxiv.org

The following table highlights key findings from research on NNAL's role in carcinogenesis:

Research FindingImplication for Carcinogenesis
NNAL is a potent systemic lung carcinogen in animal models. wikipedia.orgProvides strong evidence for its carcinogenic potential in humans.
NNAL induces the formation of DNA adducts. mdpi.comresearchgate.netThis is a critical step in the initiation of cancer.
Higher urinary NNAL levels are associated with increased lung cancer risk in smokers. aacrjournals.orgEstablishes NNAL as a predictive biomarker for lung cancer.
NNAL can deactivate the LKB1 tumor suppressor protein. researchgate.netbiorxiv.orgSuggests a role for NNAL in promoting cancer progression beyond initiation.
The (S)-enantiomer of NNAL is more carcinogenic than the (R)-enantiomer. acs.orgbiorxiv.orgHighlights the stereospecific nature of NNAL's biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B2877089 4-(3-Pyridyl)-1-butanol CAS No. 60753-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCBIYBTLQPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879577
Record name 3-PYRIDINEBUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60753-14-2
Record name 3-PYRIDINEBUTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for Nnal and Its Analogues in Research

Enantioselective Synthesis of NNAL and its Stereoisomers for Mechanistic Elucidation

The compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) possesses a chiral center at the carbinol carbon, leading to the existence of two enantiomers: (R)-NNAL and (S)-NNAL. oup.com The distinct biological activities of these stereoisomers necessitate enantioselective synthesis or separation to elucidate their specific roles in carcinogenesis.

Synthesis of (R)-NNAL and (S)-NNAL

The preparation of enantiomerically pure (R)- and (S)-NNAL is crucial for detailed biological studies. While racemic NNAL can be synthesized, isolating the individual enantiomers is often achieved through chiral separation methods. nih.govresearchgate.net High-performance liquid chromatography (HPLC) using a chiral column is a common technique to separate and quantify the stereoisomers. researchgate.net For instance, a chiral separation method was developed to isolate (S)- and (R)-NNAL with greater than 99% purity, enabling specific examination of their metabolic fates. nih.govnih.gov

The absolute configuration of the separated enantiomers can be determined using techniques like Mosher's reagent (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which converts the chiral alcohols into diastereomeric esters that can be distinguished by NMR spectroscopy. researchgate.net Convergent synthetic strategies starting from commercially available chiral materials are also employed to produce specific stereoisomers. mdpi.com

Role of Chiral Centers in NNAL's Biological Activity

The stereochemistry of the chiral center in NNAL profoundly influences its metabolic fate and carcinogenic potential. Research has consistently shown that the two enantiomers exhibit different biological effects and should be considered as distinct chemical entities. biorxiv.org

(S)-NNAL is generally considered more carcinogenic than (R)-NNAL. nih.govbiorxiv.org In studies on A/J mice, (S)-NNAL demonstrated significantly higher tumorigenicity than (R)-NNAL and was as potent as its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). biorxiv.orgmdpi.com This difference is attributed to stereoselective retention and metabolism. (S)-NNAL is preferentially retained in the lungs of rats, whereas (R)-NNAL tends to be more efficiently eliminated through glucuronidation. nih.govbiorxiv.orgmdpi.com This stereoselective retention of (S)-NNAL has also been observed in humans. nih.govmdpi.com Consequently, (S)-NNAL leads to higher levels of DNA damage in lung tissues compared to (R)-NNAL at the same dose. biorxiv.org

Metabolizing enzymes also show stereopreference. For example, the enzyme UGT2B7 preferentially forms (S)-NNAL-O-Gluc, while UGT2B17 preferentially forms (R)-NNAL-O-Gluc. nih.gov This differential metabolism directly impacts the clearance and persistence of the specific enantiomers, contributing to their varying carcinogenic activities. nih.gov

Table 1: Comparison of (R)-NNAL and (S)-NNAL Biological Activities

Feature (R)-NNAL (S)-NNAL
Carcinogenicity Less carcinogenic than (S)-NNAL. biorxiv.orgmdpi.com More carcinogenic; comparable to NNK in some models. biorxiv.orgmdpi.com
Tissue Retention Lower stereoselective tissue retention. nih.gov Higher stereoselective retention, particularly in the lungs. nih.govnih.govmdpi.com
Metabolism More efficiently eliminated via glucuronidation. biorxiv.org Less efficiently eliminated. biorxiv.org
DNA Damage Results in lower levels of DNA damage in lung tissue. biorxiv.org Results in higher levels of DNA damage in lung tissue. biorxiv.org

| Glucuronidation Preference | Preferentially metabolized by UGT2B17. nih.gov | Preferentially metabolized by UGT2B7. nih.gov |

Synthesis of Deuterated NNAL and its Glucuronides for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a high-precision analytical technique used for the accurate quantification of analytes in complex mixtures. osti.govwikipedia.orgnih.gov In the context of NNAL research, IDMS requires isotopically labeled internal standards, such as deuterated NNAL (D₄-NNAL) and its glucuronide metabolites. nih.gov

The synthesis of these standards is often achieved through biochemical methods. For example, deuterated NNAL-N-Glucuronide (D₄-NNAL-N-Gluc) and NNAL-O-Glucuronide (D₄-NNAL-O-Gluc) have been synthesized by incubating D₄-NNAL with uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) in the presence of bovine liver microsomes, which contain the necessary UGT enzymes. nih.gov The resulting glucuronide standards are then purified by HPLC. nih.gov These synthesized, isotopically labeled standards are essential for accurately measuring the levels of NNAL and its metabolites in biological samples, such as the urine of smokers, providing reliable biomarkers for tobacco exposure and cancer risk assessment. nih.govbmj.com

Synthetic Approaches to NNAL-Derived DNA Adducts for Structural and Mutagenic Studies

The carcinogenicity of NNAL is mediated through its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. acs.orgnih.gov The synthesis of these adducts is critical for studying their structure, mutagenic properties, and role in cancer initiation.

Synthesis of Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) DNA Adducts

NNAL and its precursor NNK lead to two main classes of DNA adducts: pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) adducts. nih.govacs.org

POB-DNA adducts are formed from the metabolic activation of NNK via α-methyl hydroxylation. mdpi.comnih.gov

PHB-DNA adducts are formed from the metabolic activation of NNAL, also through α-methyl hydroxylation. oup.commdpi.comnih.gov

The chemical synthesis of these adducts as analytical standards is crucial for their identification and quantification in biological samples. nih.govacs.org For example, standards for various POB- and PHB-DNA base adducts of deoxyguanosine, deoxycytidine, thymidine (B127349), and deoxyadenosine (B7792050) have been synthesized to create a complete panel for in vivo studies. nih.govacs.org The synthesis of O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG), a specific POB adduct, was achieved using a precursor containing a dithiane protecting group, which was later removed to generate the final product. nih.gov These synthetic standards allow for the use of sensitive LC-MS/MS methods to quantify adduct levels in tissues of animals and humans exposed to tobacco-specific nitrosamines. nih.govacs.org

Facile Syntheses of O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine and Site-Specifically Adducted Oligonucleotides

Among the various DNA adducts, O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) is noted for being particularly persistent in the lung and liver of rats treated with tobacco-specific nitrosamines. aacrjournals.orgaacrjournals.orgacs.org Early synthetic methods for this adduct were inefficient, with very low yields (0.4%) that limited its use to an analytical standard. aacrjournals.orgaacrjournals.orgacs.org

More recently, facile and efficient methods have been developed for the gram-scale total synthesis of O²-POB-dThd. aacrjournals.orgaacrjournals.org One successful strategy involves a Mitsunobu reaction, where a suitably protected thymidine is reacted with 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol. aacrjournals.org This reaction exclusively yields the O²-alkylated product, which is then deprotected in two steps to furnish O²-POB-dThd in excellent yield. aacrjournals.org Another improved method involves the reaction of O²-5′-anhydrothymidine with the sodium salt of the same dithiane-protected alcohol. acs.org

A key application of this synthetic O²-POB-dThd is its incorporation into DNA oligonucleotides for mutagenicity studies. aacrjournals.orgaacrjournals.org To achieve this, the synthesized O²-POB-dThd is converted into its corresponding phosphoramidite (B1245037) derivative. This phosphoramidite is then used in standard solid-phase automated DNA synthesis to produce oligonucleotides containing the O²-POB-dThd adduct at a specific site. nih.govaacrjournals.orgacs.org These site-specifically modified oligomers are invaluable tools for elucidating the precise mutagenic potential of this persistent DNA lesion. aacrjournals.orgacs.org

Synthesis of Deoxycytidine and Deoxyuridine Adducts

Metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, NNAL, leads to reactive intermediates that form 4-(3-pyridyl)-4-oxobutyl (POB) adducts with DNA. researchgate.netresearchgate.net The laboratory synthesis of these adducts, particularly with 2'-deoxycytidine (B1670253) (dCyd) and 2'-deoxyuridine (B118206) (dUrd), is vital for understanding their roles in carcinogenesis.

Research has focused on preparing and characterizing these adducts to serve as analytical standards and to study their mutagenic potential. researchgate.net A key method involves using a model pyridyloxobutylating agent, such as 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), which reacts with DNA to form various POB-dCyd adducts. researchgate.net

Key synthesized adducts include O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine (O²-POB-dCyd), 3-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine (3-POB-dCyd), and N⁴-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine (N⁴-POB-dCyd). researchgate.net Of these, O²-POB-dCyd is the major adduct formed. researchgate.net It has been noted that some dCyd adducts are unstable; for instance, N3-POB-dCyd can readily deaminate to form N3-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyuridine (N3-POB-dUrd) during purification processes like HPLC. researchgate.netmdpi.comnih.gov This instability has prompted studies to develop standards for the corresponding dUrd adducts as well. researchgate.net

The synthesis of these adducts allows for detailed investigation into the mechanisms of DNA damage caused by tobacco-specific nitrosamines. researchgate.net

Table 1: Synthesized Deoxycytidine and Deoxyuridine Adducts of NNAL
Adduct NameAbbreviationStarting NucleosideKey ReagentSignificance/Observation
O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidineO²-POB-dCyd2'-deoxycytidineNNKOAcMajor dCyd adduct identified in reactions with model pyridyloxobutylating agents. researchgate.net
3-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine3-POB-dCyd2'-deoxycytidineNNKOAcMinor adduct formed in vitro. researchgate.net
N⁴-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidineN⁴-POB-dCyd2'-deoxycytidineNNKOAcMinor adduct formed in vitro. researchgate.netmdpi.com
N3-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyuridineN3-POB-dUrd2'-deoxyuridine (or from deamination of N3-POB-dCyd)NNKOAcFormed from deamination of N3-POB-dCyd under HPLC conditions. mdpi.comnih.gov

Organic Synthesis Methodologies for NNAL Precursors and Metabolites

The availability of pure NNAL, its precursors, and its metabolites is essential for toxicological studies and for use as analytical standards in biomonitoring. A variety of organic synthesis methodologies have been established to meet this need. nih.gov

A primary route for synthesizing racemic NNAL is the reduction of its precursor, NNK, using reducing agents like sodium borohydride (B1222165). biorxiv.orgacs.org The resulting racemic mixture can then be separated into its individual (R)- and (S)-NNAL enantiomers via chiral chromatography, which is significant because the enantiomers exhibit different biological activities. biorxiv.org

The synthesis of NNAL metabolites is also crucial for understanding detoxification pathways. For example, NNAL-N-oxide can be synthesized through the oxidation of NNAL. acs.org Furthermore, the synthesis of isotopically labeled versions of NNAL and its precursors is of high importance. These labeled compounds, often incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable as internal standards for quantitative analysis by mass spectrometry. acs.orgmdpi.comnih.gov For instance, stereospecifically deuterated NNAL diastereomers have been synthesized to study the metabolic pathways catalyzed by specific enzymes like cytochrome P450 2A5. acs.org

Methodologies have also been developed for precursors of the pyridyloxobutylating agents used in adduct synthesis. An efficient, large-scale synthesis of O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd), a persistent DNA adduct, was achieved by reacting O²-5'-anhydrothymidine with the sodium salt of 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol, followed by deprotection. aacrjournals.orgacs.orgnih.gov This strategy highlights the modular nature of synthesizing complex biological molecules from tailored precursors.

Table 2: Selected Organic Synthesis Methodologies for NNAL and Related Compounds
Target CompoundPrecursor(s)Key Reagent(s)/MethodPurpose of Synthesis
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Sodium borohydride (NaBH₄) reductionTo produce racemic NNAL for toxicological studies. biorxiv.orgacs.org
(R)-NNAL and (S)-NNALRacemic NNALChiral chromatographyTo isolate enantiomers with distinct carcinogenic potentials. biorxiv.org
Isotopically Labeled NNALLabeled NNK or other precursorsIncorporation of ²H, ¹³C, or ¹⁵NUse as internal standards for quantitative mass spectrometry. acs.orgmdpi.comnih.gov
NNAL-N-oxideNNALOxidationTo study detoxification metabolites. acs.org
O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd)O²-5'-anhydrothymidine and 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-olNucleophilic addition followed by deprotectionTo create standards for a persistent DNA adduct for mutagenicity studies. aacrjournals.orgacs.orgnih.gov

Metabolic Transformations and Bioactivation Pathways of Nnal

Enzymatic Reduction of NNK to NNAL: The Role of Carbonyl Reduction

The primary metabolic route for NNK is its reduction at the carbonyl group to form NNAL. nih.govnih.govresearchgate.net This conversion is a critical step and is catalyzed by a range of carbonyl reductases. mdpi.combiorxiv.org This enzymatic reduction is not only a major pathway but also a reversible one. oup.comoup.comacs.org Studies have shown that in various biological systems, including those of mice, rats, hamsters, and humans, the transformation of NNK to NNAL is the predominant metabolic pathway. mdpi.com

Stereoselective Aspects of NNK to NNAL Metabolism

The reduction of NNK to NNAL is a stereoselective process, resulting in two enantiomers: (R)-NNAL and (S)-NNAL. nih.govnih.govnih.gov The formation of these enantiomers is highly dependent on the specific enzymes and the tissue type involved.

In human tissues, the distribution of these enantiomers varies. For example, human liver cytosol and red blood cells predominantly produce (S)-NNAL, accounting for 90% and over 95% of the NNAL formed, respectively. mdpi.comnih.gov In contrast, human liver microsomes produce a higher proportion of (R)-NNAL (35%). mdpi.com Interestingly, human lung microsomes show a high selectivity for the formation of (R)-NNAL, which can constitute about 95% of the total NNAL produced in this cellular fraction. nih.govnih.gov

Several specific enzymes have been identified to have stereoselective preferences. Aldo-keto reductases (AKRs) and carbonyl reductase found in human liver cytosol produce more than 90% (S)-NNAL. mdpi.com Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), located in liver microsomes, is responsible for the formation of a significant portion of (R)-NNAL. mdpi.com More recently, hydroxysteroid 17-β dehydrogenase 12 (HSD17β12) has been identified as a major microsomal reductase in the human lung that primarily forms (R)-NNAL. nih.govnih.gov

The stereochemistry of NNAL is significant because the two enantiomers can have different biological activities and subsequent metabolic fates. biorxiv.org For instance, (S)-NNAL has been shown to be more carcinogenic than (R)-NNAL in some animal models. mdpi.comnih.gov

Table 1: Stereoselective Formation of NNAL in Different Human Tissues and by Specific Enzymes

Tissue/Enzyme FractionPredominant EnantiomerPercentage of Total NNAL
Human Liver Cytosol(S)-NNAL90% mdpi.comnih.gov
Human Red Blood Cells(S)-NNAL>95% mdpi.comnih.gov
Human Liver Microsomes(S)-NNAL64% mdpi.comnih.gov
Human Lung Microsomes(R)-NNAL~95% nih.govnih.gov
Aldo-keto reductases (liver cytosol)(S)-NNAL>90% mdpi.com
Carbonyl reductase (liver cytosol)(S)-NNAL>90% mdpi.com
11β-HSD1 (liver microsomes)(R)-NNAL35% mdpi.com
HSD17β12 (lung microsomes)(R)-NNAL>95% nih.govnih.gov

Further Metabolism of NNAL: Glucuronidation as a Detoxification Pathway

Following its formation, NNAL undergoes further metabolism, with glucuronidation being a major detoxification pathway. nih.govnih.govnih.govaacrjournals.org This process involves the conjugation of glucuronic acid to the NNAL molecule, which increases its water solubility and facilitates its excretion from the body. oup.comacs.org

Formation of NNAL-O-Glucuronide and NNAL-N-Glucuronide

Glucuronidation of NNAL can occur at two primary sites, leading to the formation of two different types of glucuronides: NNAL-O-Glucuronide and NNAL-N-Glucuronide. mdpi.comnih.gov NNAL-O-Glucuronide is formed by the attachment of glucuronic acid to the hydroxyl group of NNAL. NNAL-N-Glucuronide is formed by conjugation at the pyridine (B92270) nitrogen of the NNAL molecule. Both of these glucuronides have been detected in the urine of smokers. mdpi.comnih.gov

The ratio of these two glucuronides can vary. In the urine of smokers, the ratio of NNAL-N-Gluc to NNAL-O-Gluc is approximately 1:1. nih.gov In vitro studies using human liver microsomes have shown a ratio of about 1.7:1 for NNAL-N-Gluc to NNAL-O-Gluc formation. nih.gov

Enzymes Involved in NNAL Glucuronidation (UDP-glucuronyl transferase)

The enzymatic process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govfiu.edu Different UGT isoforms exhibit specificity for the formation of either NNAL-O-Glucuronide or NNAL-N-Glucuronide, and can also show stereoselectivity towards the (R) and (S) enantiomers of NNAL.

Several UGT enzymes are involved in NNAL-O-glucuronidation, including UGT2B7, UGT1A9, and UGT2B17. nih.gov UGT2B7 preferentially forms (S)-NNAL-O-Gluc, while UGT2B17 preferentially forms (R)-NNAL-O-Gluc. nih.govnih.gov UGT1A9, on the other hand, shows little stereospecificity. nih.gov In the upper aerodigestive tract, UGT1A10 and UGT2B17 are considered important for the detoxification of NNAL, with a preference for forming (R)-NNAL-O-Gluc. acs.org

For NNAL-N-glucuronidation, UGT2B10 is a key enzyme. nih.gov UGT1A4 has also been implicated in this process. nih.govaacrjournals.org

Table 2: UGT Enzymes Involved in NNAL Glucuronidation and their Specificity

UGT IsoformGlucuronide FormedStereoselective Preference
UGT2B7NNAL-O-Gluc(S)-NNAL nih.govnih.gov
UGT2B17NNAL-O-Gluc(R)-NNAL nih.govnih.gov
UGT1A9NNAL-O-GlucNon-stereospecific nih.gov
UGT1A10NNAL-O-Gluc(R)-NNAL acs.org
UGT2B10NNAL-N-GlucN/A
UGT1A4NNAL-N-GlucN/A

Alpha-Hydroxylation Pathways of NNAL and NNK Leading to DNA-Reactive Intermediates

The carcinogenicity of both 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), is largely attributed to their metabolic activation through α-hydroxylation. nih.govmdpi.com This process, catalyzed primarily by cytochrome P450 (CYP) enzymes, particularly CYP2A13 in the human lung, generates highly reactive electrophiles that can form covalent bonds with DNA, leading to the formation of DNA adducts. mdpi.commdpi.com These adducts are considered a critical step in the initiation of carcinogenesis. mdpi.com

Alpha-hydroxylation can occur at two positions: the methyl carbon and the methylene (B1212753) carbon adjacent to the nitroso group. mdpi.com

α-Methyl hydroxylation of NNK produces an unstable intermediate, α-hydroxymethylNNK, which decomposes to release formaldehyde (B43269) and a pyridyloxobutyldiazohydroxide. mdpi.commdpi.com This diazohydroxide can then form the highly reactive pyridyloxobutyl (POB) diazonium ion, which is responsible for the pyridyloxobutylation of DNA. mdpi.com Similarly, α-methyl hydroxylation of NNAL leads to the formation of a pyridylhydroxybutyl (PHB) diazonium ion, resulting in PHB DNA adducts. mdpi.comoup.com

α-Methylene hydroxylation of both NNK and NNAL yields a methanediazohydroxide intermediate, which can lead to the formation of methyl DNA adducts. nih.govmdpi.com

The formation of these DNA-reactive intermediates, including the POB and PHB diazonium ions and the methyldiazonium ion, is a key mechanism by which NNK and NNAL exert their mutagenic and carcinogenic effects. mdpi.com

The formation of pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) intermediates is a direct consequence of the α-methyl hydroxylation of NNK and NNAL, respectively. mdpi.comoup.com

Metabolic activation of NNK via α-hydroxylation generates a reactive intermediate that decomposes into a diazonium ion. oup.com This ion reacts with DNA to form POB adducts, which include both base adducts and phosphate (B84403) adducts. mdpi.comoup.com The presence of solvolysis products provides strong evidence for the formation of the POB diazonium ion. mdpi.com

In a parallel pathway, the metabolic activation of NNAL through α-hydroxylation produces a different diazonium ion. oup.com This ion reacts with DNA to form PHB base adducts and also with the phosphodiester linkages in DNA to create PHB phosphate adducts. oup.comoup.com The PHB diazonium ion can also rearrange to form a secondary carbocation, leading to different types of PHB adducts. oup.comoup.com

The formation of these POB and PHB DNA adducts is a critical step in the carcinogenic process initiated by NNK and NNAL. oup.com Studies in rats have shown that POB adducts are formed via the conversion of NNAL back to NNK, followed by the bioactivation of NNK. oup.com The differing metabolic pathways of the (R)- and (S)-enantiomers of NNAL lead to distinct patterns of POB and PHB adduct formation. oup.comnih.gov

In addition to cytochrome P450 enzymes, other enzymes such as myeloperoxidase (MPO) and epoxide hydrolase (EPHX1) are involved in the metabolic activation of NNK. vulcanchem.comhmdb.cawikipedia.org

Myeloperoxidase (MPO) , an enzyme primarily found in neutrophils, can contribute to the activation of NNK. vulcanchem.comhmdb.cawikipedia.org MPO is known for its role in generating reactive oxygen species and can participate in the metabolic processes that lead to the formation of carcinogenic intermediates from NNK. researchgate.netmdpi.com

Microsomal epoxide hydrolase 1 (EPHX1) plays a dual role in the metabolism of carcinogens, participating in both activation and detoxification pathways. nih.govgenecards.org EPHX1 is involved in the metabolism of epoxides, which can be formed during the metabolic activation of various compounds. genecards.orgoup.com Polymorphisms in the EPHX1 gene have been associated with altered enzyme activity, which can influence an individual's susceptibility to lung cancer. nih.gov Specifically, certain genotypes of EPHX1 that result in lower enzyme activity have been linked to a decreased risk of lung cancer, suggesting that in this context, EPHX1 may act more as a phase I activating enzyme. nih.gov

Oxidation of NNAL back to NNK

This re-oxidation is crucial because it allows NNAL to be converted back to NNK, which can then undergo α-methyl hydroxylation to form POB DNA adducts. mdpi.com This pathway is considered a key factor in the formation of POB DNA base adducts from NNAL administration. mdpi.com

Studies comparing the enantiomers of NNAL have shown that the re-oxidation rates can differ. For instance, in rat lung microsomes, (S)-NNAL was preferentially oxidized to its metabolites, including the reoxidation to NNK. oup.com The higher re-oxidation rate of (S)-NNAL to NNK in target tissues like the lungs is one proposed reason for the difference in the formation of POB DNA base adducts between the (S)- and (R)-NNAL enantiomers. mdpi.com

Comparative Metabolism of NNAL in Different Biological Matrices and Species (e.g., human lung cells, rat liver/lung microsomes, zebrafish embryos)

The metabolism of NNAL exhibits notable differences across various biological systems and species.

Human Lung Cells and Tissues: In human lung cells, the reduction of NNK to NNAL is a major metabolic pathway. oup.com Studies with human lung microsomes show a high selectivity for the formation of (R)-NNAL from NNK. mdpi.com Furthermore, NNAL concentrations in human lung cancer tissues have been observed to be associated with effects on cellular signaling pathways. nih.gov In explanted human tissues, NNAL can constitute over 90% of the radioactivity derived from NNK. mdpi.com

Zebrafish Embryos: Zebrafish are increasingly used as a model organism to study drug metabolism. nih.gov They possess both phase I and phase II metabolic enzymes, similar to humans. nih.gov While specific studies on NNAL metabolism in zebrafish embryos are not detailed in the provided context, the model is used to investigate the metabolism and toxicity of various compounds, including those that undergo N-dealkylation and hydroxylation, which are relevant to NNAL's metabolic pathways. nih.gov Research on other substances in zebrafish embryos has shown they can produce metabolites comparable to those in humans, though metabolic rates and profiles can differ. researchgate.net The model allows for the study of developmental effects of chemical exposures and resulting metabolic changes. rsc.orgmdpi.com

Table 1: Comparative Metabolism of NNAL Enantiomers in Rat and Human Liver Microsomes

Metabolic PathwayRat Liver MicrosomesHuman Liver Microsomes
α-Hydroxylation Similar rates for (R)- and (S)-NNALNo significant difference between enantiomers
Pyridine-N-Oxidation Similar rates for both enantiomersNo significant difference between enantiomers
Reoxidation to NNK Favored with (S)-NNAL as substrateClearly the dominant transformation; no difference between enantiomers
Data sourced from references oup.com.

Molecular Mechanisms of Nnal Mediated Carcinogenesis

Mutagenic Potential of NNAL-Derived DNA Adducts

The ultimate carcinogenic effect of NNAL is driven by the ability of its derived DNA adducts to cause permanent genetic mutations, particularly in critical growth-control genes like oncogenes and tumor suppressor genes. mdpi.comnih.gov Different adducts exhibit different mutagenic specificities. nih.govaacrjournals.org

A significant body of evidence links O6-alkylguanine adducts to a specific type of point mutation known as a G→A transition. iarc.frnih.gov This mutation involves the substitution of a guanine (B1146940) (a purine) for an adenine (B156593) (another purine). wikipedia.org Both O6-methylguanine and O6-POB-Gua, which are formed via NNAL metabolism, are known miscoding lesions that preferentially pair with thymine (B56734) instead of cytosine during DNA replication. nih.goviarc.fr This mispairing, if not repaired, results in a G:C base pair being converted to an A:T base pair in the subsequent round of replication, a hallmark G→A transition. nih.gov Such mutations are frequently found in the p53 tumor suppressor gene in human cancers. nih.gov While G→A transitions are a predominant consequence, other more complex mutations have also been associated with pyridyloxobutylating agents. iarc.fr

Relationship between DNA Adducts and Oncogene Activation

The metabolic activation of NNAL can lead to the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. nih.gov This process is considered a critical step in the initiation of carcinogenesis. nih.gov These adducts can cause miscoding during DNA replication, leading to permanent mutations in the genetic sequence. nih.gov

A significant consequence of NNAL-induced DNA adduct formation is the activation of oncogenes, particularly the K-ras gene. nih.gov Studies have shown that mutations in the K-ras gene are frequently observed in lung cancers associated with smoking. nih.gov Research in animal models has demonstrated a direct link between the formation of specific DNA adducts from nitrosamines like NNK (and by extension, its metabolite NNAL) and the activation of the K-ras proto-oncogene. nih.gov For instance, G:C to A:T transitions, a type of mutation consistent with the effects of certain DNA adducts, are commonly found in codon 12 of the K-ras gene in lung tumors of mice treated with NNK. nih.gov This specific codon appears to be a hotspot for DNA damage and subsequent mutation. oup.com The inefficient repair of these adducts at this critical site further increases the likelihood of oncogene activation and tumor development. oup.com

ComponentDescriptionRelevance to NNAL Carcinogenesis
NNAL A major metabolite of the tobacco-specific nitrosamine (B1359907), NNK. nih.govActs as a potent systemic carcinogen. nih.gov
DNA Adducts Segments of DNA that are covalently bonded to a carcinogen. nih.govFormed by metabolically activated NNAL, leading to DNA damage. researchgate.net
K-ras A proto-oncogene that, when mutated, can drive cell proliferation and tumor growth. who.intA primary target for mutations induced by NNAL-derived DNA adducts. nih.govnih.gov
Oncogene Activation The process by which a proto-oncogene is converted into an oncogene, promoting cancer. nih.govA direct consequence of the mutations caused by NNAL-induced DNA adducts. nih.gov

Cellular Signaling Pathways Influenced by NNAL and NNK Activation

The carcinogenic effects of NNAL and its parent compound, NNK, extend beyond direct DNA damage. These compounds can also hijack and dysregulate critical cellular signaling pathways that control cell growth, proliferation, survival, and apoptosis (programmed cell death). nih.gov Activation of these pathways can create a cellular environment that is highly conducive to tumor development and progression. oup.com

Key signaling pathways implicated in NNAL and NNK-mediated carcinogenesis include:

ERK1/2 (Extracellular signal-regulated kinases 1 and 2): As part of the MAPK (mitogen-activated protein kinase) cascade, the ERK1/2 pathway plays a central role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis. ahajournals.org Aberrant activation of this pathway by carcinogens can lead to uncontrolled cell proliferation. researchgate.net

NF-κB (Nuclear factor-kappa B): This protein complex is a crucial regulator of immune responses and inflammation. nih.gov Its activation by carcinogens can promote inflammation, which is a known contributor to cancer development. It can also inhibit apoptosis, allowing damaged cells to survive and proliferate. frontiersin.org

PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B): This pathway is vital for cell growth, proliferation, and survival. nih.gov Its dysregulation by carcinogens like NNAL can lead to enhanced cell survival and resistance to apoptosis. frontiersin.org

MAPK (Mitogen-activated protein kinase): This is a broad family of protein kinases that includes ERK1/2. researchgate.net The MAPK pathways are involved in responding to a wide range of extracellular stimuli and stressors. Their inappropriate activation is a common feature of many cancers. researchgate.net

FasL (Fas ligand): This protein is involved in inducing apoptosis. Alterations in the Fas/FasL system can allow cancer cells to evade this crucial cell death mechanism.

K-ras: As mentioned previously, the K-ras gene is a critical upstream regulator of several of these signaling pathways, including the PI3K/Akt and ERK1/2 cascades. frontiersin.org Mutations in K-ras lead to the constitutive activation of these downstream pathways, driving tumorigenesis. who.int

NNAL's Role in Gene Silencing and Gene Modification

Gene silencing refers to the epigenetic regulation of gene expression, where a gene is prevented from being expressed without altering the underlying DNA sequence. wikipedia.org This can occur at the transcriptional or post-transcriptional level and is a natural process for controlling gene activity. researchgate.net However, carcinogens can co-opt these mechanisms to their advantage.

NNAL can contribute to carcinogenesis through gene silencing by influencing processes like DNA methylation. nih.gov Aberrant methylation patterns can lead to the silencing of tumor suppressor genes. When these genes, which normally put the brakes on cell growth and promote DNA repair, are silenced, uncontrolled cell proliferation can occur. frontiersin.org

Gene modification, in the context of NNAL's carcinogenic activity, primarily refers to the induction of mutations as a result of DNA adduct formation. oup.com These genetic alterations can activate oncogenes or inactivate tumor suppressor genes, both of which are key events in the development of cancer. who.int The process of gene modification by NNAL is a direct consequence of its genotoxic nature. genetechnology.gov.au

MechanismDescriptionRole in Carcinogenesis
Gene Silencing The regulation of gene expression to prevent the expression of a certain gene, often through epigenetic modifications like DNA methylation. wikipedia.orgresearchgate.netCan lead to the inactivation of tumor suppressor genes, promoting uncontrolled cell growth.
Gene Modification Alterations to the DNA sequence of a gene, such as mutations. genetechnology.gov.auCan result in the activation of oncogenes (e.g., K-ras) or the inactivation of tumor suppressor genes.

Targeting of Specific Genes by NNAL

The carcinogenic effects of NNAL are not random; they involve the targeting of specific genes that play critical roles in cellular function and regulation.

SULT1A1: This gene encodes for a sulfotransferase enzyme involved in the metabolism of a variety of compounds. Variations in this gene can influence an individual's susceptibility to the carcinogenic effects of tobacco smoke.

TGF-beta (Transforming growth factor-beta): TGF-beta signaling is complex, with both tumor-suppressing and tumor-promoting roles depending on the cellular context. oatext.com NNAL can interfere with this pathway. For example, angiotensin II, which can be influenced by smoking, can modulate TGF-beta signaling. nih.govnih.gov Dysregulation of TGF-beta can impact cell growth, differentiation, and the extracellular matrix. nih.gov

Angiotensin II genes: The renin-angiotensin system, which involves angiotensin II, plays a role in cell proliferation and fibrosis. nih.gov There is evidence that this system can interact with and influence other signaling pathways, such as the TGF-beta pathway, that are relevant to cancer. nih.gov

Tissue and Organ Specificity of NNAL-Induced Tumors

NNAL, like its precursor NNK, is a systemic carcinogen, meaning it can affect multiple organs. nih.gov However, it exhibits a degree of tissue and organ specificity in its carcinogenic effects. Animal studies have been instrumental in identifying the primary targets of NNAL-induced tumors.

Lung: The lung is a principal target for both NNK and NNAL. nih.gov In numerous studies using rat models, administration of NNAL has been shown to induce a high incidence of lung tumors. nih.gov

Pancreas: NNAL has been identified as a potent pancreatic carcinogen. nih.gov Studies in rats have demonstrated that NNAL can induce tumors of the exocrine pancreas. nih.gov This finding is significant as it provides a direct link between a specific tobacco smoke constituent and pancreatic cancer. nih.gov

Liver: While NNK is known to induce liver tumors, the role of NNAL in liver carcinogenesis is also recognized. nih.govcancer.ca The liver is a major site of metabolism for foreign compounds, including NNAL, which can lead to the formation of carcinogenic metabolites in this organ. mdpi.com

Esophagus: NNN, another tobacco-specific nitrosamine, is a known esophageal carcinogen. nih.gov While NNAL's primary targets are the lung and pancreas, the systemic nature of these carcinogens means other tissues, including the esophagus, can be affected. sci-hub.se

OrganEvidence of NNAL-Induced Tumors
Lung A primary target organ, with high tumor incidence in animal models. nih.gov
Pancreas Identified as a proximate pancreatic carcinogen, inducing exocrine pancreas tumors. nih.gov
Liver A target for NNAL-induced tumors, likely due to its role in metabolizing the compound. nih.govcancer.casci-hub.se
Esophagus While less of a primary target for NNAL compared to other nitrosamines, it remains a potential site for carcinogenesis. nih.govsci-hub.se

Nnal As a Biomarker for Tobacco Exposure and Carcinogenic Risk Assessment

Quantification of Total NNAL in Biological Fluids (Urine, Plasma, Saliva)

Total NNAL can be reliably measured in various biological fluids, including urine, plasma, and saliva, providing a clear indication of an individual's exposure to the tobacco-specific carcinogen NNK. bmj.comaacrjournals.org Urine is the most commonly used matrix for NNAL analysis due to less invasive collection methods and higher concentrations of the metabolite. bmj.comnih.gov

A new method for analyzing total NNAL in human urine involves treating the urine with β-glucuronidase to convert NNAL glucuronides back to NNAL, followed by solvent partitioning, purification, and quantification. nih.gov This method is noted to be faster and more sensitive than traditional methods that analyze NNAL and its glucuronides separately. nih.gov In smokers, the average level of total NNAL has been reported to be around 2.60 ± 1.30 pmol/mg creatinine (B1669602), while in snuff-dippers, it is approximately 3.25 ± 1.77 pmol/mg creatinine. nih.gov Even non-smokers exposed to environmental tobacco smoke show detectable levels, averaging 0.042 ± 0.020 pmol/mg creatinine. nih.gov

In blood plasma, total NNAL levels in smokers have been found to average 42 ± 22 (SD) fmol/mL, with a range of 1.7 to 88 fmol/mL, while it was not detected in the plasma of non-smokers in one study. aacrjournals.org The levels in plasma are considerably lower than in urine, reflecting different pharmacokinetic properties. aacrjournals.org

Significant advancements in analytical chemistry have improved the precision and sensitivity of NNAL detection. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the preferred method for quantifying NNAL in biological samples. bmj.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection of very low concentrations of NNAL, which is particularly important for assessing secondhand smoke exposure. aacrjournals.orgaacrjournals.org

LC-MS/MS methods have been developed that can quantify total NNAL in as little as 1 mL of plasma, with a detection limit of 8 fmol/mL. aacrjournals.org Some advanced LC-MS/MS techniques can even analyze free NNAL in just 0.25 mL of urine. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique used for NNAL analysis, although LC-MS/MS is more commonly adopted due to its superior sensitivity in many cases. bmj.commdpi.com These methods often employ stable isotope dilution, which enhances the accuracy of the quantification. nih.gov

NNAL levels vary significantly across different groups depending on their tobacco exposure. nih.govnih.gov Daily smokers exhibit the highest concentrations of urinary NNAL, often 1000 fmol/ml or higher. bmj.com In contrast, non-smokers exposed to secondhand smoke have much lower, yet often detectable, levels, typically ranging from 18 to 90 fmol/ml. bmj.com

Studies have shown that users of smokeless tobacco can have urinary NNAL levels comparable to or even slightly higher than smokers. nih.govaacrjournals.org For instance, one study reported average total NNAL levels of 3.25 pmol/mg creatinine in snuff-dippers, compared to 2.60 pmol/mg creatinine in smokers. nih.gov

Among non-smokers, children exposed to secondhand smoke can have alarmingly high NNAL levels, sometimes significantly higher than adults exposed to similar environments. aacrjournals.orgnih.gov This is a critical concern as NNAL is a known carcinogen, and early life exposure could have long-term health consequences. nih.gov

Interactive Data Table: Typical Urinary NNAL Concentrations by Exposure Group

Exposure GroupTypical Urinary NNAL Concentration RangeReference
Daily Smokers≥ 1000 fmol/ml bmj.com
Snuff-Dippers~3.25 pmol/mg creatinine nih.gov
Non-Smokers (Secondhand Smoke)18 - 90 fmol/ml bmj.com
Children (Secondhand Smoke)Can be significantly higher than adults aacrjournals.orgnih.gov

Correlation of Urinary NNAL Levels with Lung Cancer Risk

A substantial body of evidence from epidemiological studies has established a strong correlation between urinary NNAL levels and the risk of developing lung cancer. aacrjournals.orgnih.govfrontiersin.org These findings directly link the exposure to the tobacco-specific carcinogen NNK to lung cancer development in humans. nih.gov The risk increases in a dose-dependent manner with higher concentrations of urinary NNAL. nih.govfrontiersin.org

One study found that smokers in the highest tertile of urinary total NNAL had a 2.11-fold increased risk of lung cancer compared to those in the lowest tertile, after adjusting for smoking history and cotinine (B1669453) levels. nih.gov When combined with high levels of cotinine (a biomarker for nicotine (B1678760) uptake), the risk for lung cancer was 8.5 times higher for smokers in the highest tertiles of both biomarkers compared to those in the lowest. nih.govecancer.org

Prospective cohort studies, which follow large groups of people over time, have provided robust evidence for the association between NNAL and lung cancer. frontiersin.orgaacrjournals.orgnih.gov In these studies, urine samples are collected from participants, and NNAL levels are measured years before a cancer diagnosis.

A nested case-control study within two prospective cohorts of Chinese smokers found a significant dose-dependent association between pre-diagnostic urinary total NNAL levels and lung cancer risk. nih.gov Another community-based prospective cohort study in Korea also demonstrated a significant increase in lung cancer risk with higher urinary NNAL levels, even after adjusting for smoking status and other confounding factors. frontiersin.orgnih.gov In this study, individuals in the highest quartile of urinary NNAL had a 3.27 times higher risk of lung cancer compared to those in the lowest quartile. frontiersin.orgnih.gov These studies underscore the value of NNAL as a predictive biomarker for lung cancer risk. frontiersin.orgnih.gov

Interactive Data Table: NNAL and Lung Cancer Risk in Prospective Studies

StudyPopulationFindingReference
Shanghai & Singapore CohortsChinese Smokers2.11-fold increased risk for highest vs. lowest NNAL tertile. nih.gov
Korean National Cancer Center Community CohortGeneral Population3.27-fold increased risk for highest vs. lowest NNAL quartile. frontiersin.orgnih.gov
Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial (PLCO)U.S. SmokersSignificant association between baseline serum NNAL and subsequent lung cancer incidence. mdpi.com

NNAL as a Biomarker in Harm Minimization Strategies and Tobacco Control

NNAL serves as a valuable biomarker in the context of tobacco harm minimization and control strategies. annualreviews.orggsthr.orgdkfz.de Harm reduction in tobacco control refers to strategies aimed at reducing the health risks associated with tobacco use without necessarily requiring complete cessation of nicotine. dkfz.de This can involve switching from combustible cigarettes to less harmful products. dkfz.de

By measuring NNAL levels, researchers and public health officials can assess the extent to which a "reduced-exposure" product actually lowers the user's exposure to a potent lung carcinogen. nih.gov For example, a study on smokers who reduced their daily cigarette consumption found that while there were statistically significant reductions in urinary NNAL levels, these reductions were modest and proportionally less than the reduction in the number of cigarettes smoked. nih.gov This suggests that smokers may compensate by smoking the remaining cigarettes more intensely.

Therefore, NNAL can be used to evaluate the effectiveness of harm reduction strategies and new tobacco products in actually reducing carcinogen exposure and, by extension, cancer risk. nih.gov

Analysis of NNAL in Secondhand Smoke Exposure Assessment

NNAL is a highly specific biomarker for assessing exposure to secondhand smoke (SHS) because its parent compound, NNK, is unique to tobacco. bmj.comnih.gov The detection of NNAL in a non-smoker's urine is definitive proof of exposure to tobacco smoke. bmj.com

Studies have consistently shown that non-smokers, including children, exposed to SHS have detectable levels of NNAL in their urine. aacrjournals.orgnih.govnih.gov The concentrations are generally lower than in active smokers but are still of concern due to the carcinogenic nature of NNK and NNAL. bmj.comaacrjournals.org Research has found that children, in particular, can have disproportionately high NNAL levels, which may be due to factors like higher breathing rates and closer proximity to smokers. aacrjournals.orgnih.gov

The measurement of NNAL in non-smokers is a critical tool for public health research, helping to quantify the health risks associated with passive smoking and providing evidence to support smoke-free policies in homes, workplaces, and public spaces. nih.govmdpi.comnih.gov

Biomarker-Based Assessment of Individual Carcinogen Uptake

The use of biomarkers provides a direct and quantitative measure of the internal dose of specific carcinogens an individual has absorbed, offering a more precise risk assessment than relying on self-reported tobacco use alone. aacrjournals.org The metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), derived from the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a key biomarker for assessing the uptake of tobacco-specific nitrosamines (TSNAs). canada.caacs.org

NNAL and its glucuronide conjugates (NNAL-Glucs) are specific to tobacco exposure and are not produced from other sources. canada.ca Their presence in urine is a definitive indicator of NNK metabolism. oup.com The long half-life of NNAL, estimated to be between 10 and 45 days, makes it a particularly valuable biomarker for assessing both regular and intermittent exposure to tobacco smoke over an extended period. mdpi.commdpi.com This contrasts with biomarkers like cotinine, which have a much shorter half-life of 16-18 hours and reflect more recent exposure. nih.gov

Research has consistently demonstrated a strong correlation between the levels of urinary NNAL and the extent of tobacco exposure, whether from active smoking, smokeless tobacco use, or secondhand smoke. canada.caoup.com Studies have shown that urinary NNAL levels can distinguish between smokers, non-smokers, and those exposed to environmental tobacco smoke (ETS). canada.ca

Several nested case-control studies within large prospective cohorts have solidified the link between urinary total NNAL levels and lung cancer risk. nih.govaacrjournals.org These studies, conducted years before a cancer diagnosis, found a significant dose-dependent association between higher prediagnostic urinary NNAL concentrations and an increased risk of developing lung cancer, even after adjusting for smoking history. aacrjournals.orgaacrjournals.org For instance, one study reported that smokers in the highest tertile of urinary total NNAL had a significantly increased risk for lung cancer compared to those in the lowest tertile. aacrjournals.org Another study found a statistically significant association between serum total NNAL and lung cancer risk, particularly for adenocarcinoma. nih.gov

Interestingly, while NNAL is a strong predictor for lung cancer, another TSNA metabolite, N'-nitrosonornicotine (NNN), has been specifically linked to esophageal cancer risk. acs.orgnih.gov Studies have shown no association between NNAL and esophageal cancer, nor between NNN and lung cancer, highlighting the organ-specific carcinogenicity of these compounds and the specificity of their corresponding biomarkers. nih.gov

Research Findings on NNAL Levels and Carcinogen Uptake

Numerous studies have quantified NNAL levels in various populations, providing valuable data on individual carcinogen uptake.

Smokers vs. Non-smokers: Smokers consistently exhibit significantly higher levels of urinary NNAL compared to non-smokers. oup.com Typical levels in smokers are around 1 nmol/24h for NNAL and 2.2 nmol/24h for NNAL-Gluc. oup.com In contrast, NNAL is generally not detected in non-tobacco users unless they are exposed to ETS. mdpi.com

Secondhand Smoke Exposure: Non-smokers exposed to secondhand smoke (SHS) have detectable levels of NNAL in their urine, albeit at lower concentrations than active smokers. aacrjournals.org One study found that total urinary NNAL was measurable in 41% of non-smokers in the U.S. population. aacrjournals.org Children are particularly vulnerable, with studies showing that children exposed to tobacco smoke have significantly higher NNAL levels than unexposed children. mdpi.comaacrjournals.org In one study, the geometric mean of NNAL in children exposed to SHS was 25.3 pg/mL. mdpi.com

Smokeless Tobacco Users: Users of smokeless tobacco products also have high levels of urinary NNAL, reflecting significant uptake of NNK from these products. oup.comaacrjournals.org Research has shown a correlation between the amount of smokeless tobacco used and urinary NNAL concentrations. oup.com

Ethnic and Racial Differences: Studies have observed variations in NNAL levels among different ethnic and racial groups, which may contribute to disparities in lung cancer risk. For example, some research has indicated that for the same number of cigarettes smoked, African Americans may have higher levels of total NNAL compared to White smokers, while Japanese Americans may have lower levels. nih.gov

Smoking Cessation: Following smoking cessation, urinary NNAL levels decline gradually. acs.org One study observed that one week after quitting, 34.5% of the baseline NNAL plus NNAL-Gluc was still detectable in urine, demonstrating the biomarker's persistence. oup.com Another study reported a 57% reduction in NNAL after 3 days of cessation and an 86% reduction after 21 days. acs.org

The data gathered from these diverse research efforts underscore the utility of NNAL as a reliable biomarker for assessing individual uptake of the potent lung carcinogen NNK.

Interactive Data Table: Urinary NNAL Levels in Various Populations

Population Group Reported NNAL Concentration Range/Mean Key Findings Citation(s)
Active Smokers ~1 nmol/24h (NNAL), ~2.2 nmol/24h (NNAL-Gluc)Significantly higher than non-smokers. oup.com
Non-smokers (SHS Exposed) Detectable, but lower than smokers.41% of U.S. non-smokers had measurable NNAL. aacrjournals.org
Children (SHS Exposed) GeoM = 25.3 pg/mLLevels can be up to 77 times higher than in other child non-smoker studies. mdpi.com
Smokeless Tobacco Users Elevated levels, comparable to smokers.Correlates with amount of product used. oup.comaacrjournals.org
African American Smokers Higher median total NNAL (1.80 pmol/ml)Higher levels may correlate with higher lung cancer risk. nih.gov
Japanese American Smokers Lower median total NNAL (0.914 pmol/ml)Lower levels may correlate with lower lung cancer risk. nih.gov
Individuals Post-Smoking Cessation 86% reduction after 21 days.NNAL levels decrease gradually over time. acs.org

Pharmacological and Toxicological Studies Involving Nnal

Interaction of NNAL with Drug-Metabolizing Enzymes and Transporters (e.g., Tamoxifen (B1202) metabolism)

The metabolism of xenobiotics, including drugs like tamoxifen, is a complex process primarily carried out by drug-metabolizing enzymes, which are categorized into Phase I and Phase II enzymes. ajpps.orgekjcp.orgnih.gov Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, introduce or expose functional groups, while Phase II enzymes conjugate these groups with endogenous molecules to facilitate excretion. ajpps.orgnih.govplos.org Genetic variations in these enzymes can lead to significant inter-individual differences in drug response and toxicity. ekjcp.orgnih.gov

Tamoxifen, a selective estrogen receptor modulator, is a prodrug that requires metabolic activation to exert its therapeutic effects in breast cancer. nih.govnaturalmedicinejournal.comnih.gov Its metabolism is complex, involving several CYP enzymes, most notably CYP2D6, CYP3A4, CYP2B6, and CYP2C19. nih.govcambridge.orghematologyandoncology.net These enzymes convert tamoxifen into its active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, which have a much higher affinity for the estrogen receptor. nih.govnaturalmedicinejournal.comdovepress.com

The co-administration of substances that inhibit or induce these enzymes can significantly alter tamoxifen's efficacy. For instance, potent inhibitors of CYP2D6, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine (B1678475) and fluoxetine, can reduce the formation of active metabolites, potentially diminishing the therapeutic benefit of tamoxifen. iupui.eduoup.comnih.gov

While direct studies on the interaction of NNAL with the full spectrum of tamoxifen-metabolizing enzymes are not extensively detailed in the provided results, the general principles of drug metabolism suggest that any compound metabolized by the same enzymatic pathways could potentially compete with tamoxifen, affecting its activation and clearance. NNAL itself undergoes extensive metabolism, including glucuronidation by UDP-glucuronosyltransferases (UGTs), a major Phase II detoxification pathway. researchgate.netnih.gov Variations in UGT enzyme activity, such as in UGT2B10, are known to affect the rate of NNAL detoxification. nih.gov Given that both NNAL and tamoxifen are subject to metabolism by broad-specificity enzymes, the potential for interaction exists and warrants further investigation to understand any clinical implications for individuals exposed to tobacco products while undergoing tamoxifen therapy.

Investigation of Dietary Interventions on NNAL Metabolism and DNA Adduct Formation (e.g., Dihydromethysticin)

Research has explored the potential of dietary compounds to modulate the metabolism of NNAL and mitigate its carcinogenic effects. One such compound that has been studied is dihydromethysticin (B1670609) (DHM), a kavalactone found in kava. acs.orgnih.gov

Studies in A/J mice have shown that dietary DHM can significantly reduce the formation of O6-methylguanine (O6-mG), a critical DNA adduct formed from NNAL that is strongly implicated in lung carcinogenesis. acs.orgnih.govoup.com This reduction in DNA damage is believed to be a key mechanism behind DHM's chemopreventive activity. oup.com The proposed mechanism for this effect is the enhancement of NNAL detoxification through glucuronidation. acs.orgnih.govresearchgate.net Research indicates that DHM treatment increases the urinary ratio of glucuronidated NNAL (NNAL-Gluc) to free NNAL, suggesting an increased clearance of the carcinogen. acs.orgnih.gov

Interestingly, the chemopreventive effects of DHM appear to be independent of the aryl hydrocarbon receptor (AhR) pathway, a common pathway for the induction of certain drug-metabolizing enzymes. acs.orgnih.gov Studies using AhR-deficient mice demonstrated that DHM's ability to reduce O6-mG levels and increase NNAL glucuronidation was not dependent on AhR status. acs.org

These findings suggest that dietary interventions with compounds like DHM could be a promising strategy for reducing the carcinogenic risk associated with NNAL exposure by enhancing its detoxification. aacrjournals.org

Toxicological Assessment of NNAL in Animal Models

Animal models have been indispensable in characterizing the toxicological and carcinogenic properties of NNAL. Various species, including rats and mice, have been used to investigate its effects on different organs and developmental stages. nih.govoup.commdpi.comspandidos-publications.comscispace.com

Effects of NNAL on Early Development (Zebrafish embryos)

The zebrafish (Danio rerio) embryo has emerged as a valuable model for studying the developmental toxicity of chemical compounds. Research on the effects of NNAL's parent compound, NNK, in zebrafish embryos has provided insights into its potential as a developmental toxicant. When zebrafish embryos were exposed to NNK, the compound and its metabolites, including 4-Hydroxy-4-(3-pyridyl)-butyric acid (HPBA) and 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide), were detected within the embryos. biorxiv.org This indicates that the embryos possess the necessary metabolic machinery, likely CYP450 enzymes, to process NNK. biorxiv.org The exposure led to a disruption of purine (B94841) and pyrimidine (B1678525) metabolism and the activation of the base excision repair pathway, signaling DNA damage. biorxiv.org These findings establish NNK as a harmful agent during embryonic development and highlight the utility of the zebrafish model for screening the toxicity of such compounds. biorxiv.org

Induction of Tumors in Experimental Animals

NNAL has demonstrated potent carcinogenicity in various animal models, with the lung being a primary target organ. nih.govnih.govresearchgate.net

In F-344 rats, both the (R)- and (S)-enantiomers of NNAL, as well as racemic NNAL, have been shown to induce a high incidence of lung tumors, including both adenomas and carcinomas, when administered in drinking water. nih.gov Studies have shown that NNK and racemic NNAL are the most potent in this regard, while (R)-NNAL and (S)-NNAL exhibit equivalent activity. nih.gov Metastasis from primary lung tumors to the pancreas has also been observed, particularly in rats treated with racemic NNAL. nih.govmdpi.com The formation of DNA adducts, such as pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) adducts, in the lungs and pancreas correlates with tumor induction. nih.govacs.org

The A/J mouse is another widely used and sensitive model for studying lung carcinogenesis induced by tobacco-specific nitrosamines. nih.govmdpi.comoup.com A single intraperitoneal injection of NNK, the precursor to NNAL, can lead to the development of lung adenomas with 100% incidence in these mice. nih.govoup.comfrontiersin.org The carcinogenicity of NNAL itself in A/J mice is comparable to or slightly weaker than that of NNK. mdpi.com These mouse models have been instrumental in demonstrating that pulmonary P450 enzymes play a crucial role in the metabolic activation of these carcinogens directly within the target tissue. aacrjournals.org

The consistent induction of lung tumors in different animal species by NNAL and its precursor NNK provides strong evidence for their role as significant lung carcinogens. oup.comnih.gov The coherence between the target tissues for carcinogenicity in rats and the cancer risk observed in human smokers further underscores the relevance of these animal models. nih.gov

Table of Tumor Induction in Animal Models by NNAL and its Precursor NNK

CompoundAnimal ModelRoute of AdministrationKey FindingsReferences
(R)-NNALF-344 RatsDrinking WaterHigh incidence of lung adenomas and carcinomas. nih.gov
(S)-NNALF-344 RatsDrinking WaterHigh incidence of lung adenomas and carcinomas; higher tumorigenicity in rat lung compared to (R)-NNAL. nih.govnih.gov
Racemic NNALF-344 RatsDrinking WaterPotent induction of lung tumors; metastasis to the pancreas observed. nih.gov
NNKA/J MiceIntraperitoneal InjectionHigh incidence of lung adenomas. nih.govplos.org
NNKF-344 RatsDrinking Water, s.c., intratrachealInduction of lung cancer. oup.com

Computational and Theoretical Studies on Nnal

Quantum Chemical Calculations for Structural and Spectroscopic Data Support

Quantum chemical calculations are employed to predict the molecular and electronic structure of compounds with high accuracy. nih.gov Methods like Density Functional Theory (DFT) are used to calculate optimized geometries, vibrational frequencies, and electronic properties, which are invaluable for interpreting experimental spectroscopic data. yukiozaki.commdpi.com For a molecule like NNAL, these calculations can determine the most stable three-dimensional conformations, bond lengths, and bond angles. nih.gov

This theoretical data provides a fundamental basis for understanding the molecule's behavior and serves as a reference for experimental measurements. For instance, calculated vibrational frequencies can be correlated with peaks in infrared (IR) and Raman spectra, aiding in their assignment and providing a more complete understanding of the molecule's vibrational modes. yukiozaki.comepj-conferences.org Similarly, calculated electronic transition energies can help interpret UV-VIS spectra. While extensive databases of quantum chemical calculations for various organic molecules exist, specific published studies focusing solely on the quantum chemical characterization of NNAL's structure and spectroscopic properties are not prominently available in the reviewed literature. nrel.govnih.gov However, the principles of these computational methods are broadly applicable and provide a framework for future theoretical investigations into NNAL. tandfonline.com

Molecular Modeling of NNAL-DNA Interactions and Adduct Formation

Following its metabolic activation, NNAL can form covalent adducts with DNA, a critical step in chemical carcinogenesis. Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are used to study the interactions between small molecules like NNAL and biological macromolecules. nih.gov These simulations provide a detailed view of how NNAL, or its reactive metabolites, might bind to DNA or interfere with DNA repair mechanisms. oup.comnih.govtandfonline.com

One area of investigation is the interaction of NNAL with enzymes involved in DNA repair pathways. nih.gov In silico molecular docking studies have been conducted to predict the binding affinity of NNAL to various enzymes crucial for repairing DNA damage. By calculating the binding energy between NNAL and the active sites of these proteins, researchers can estimate the potential for NNAL to inhibit their function. A lower binding energy suggests a more stable complex and a higher likelihood of interaction.

For example, the binding energies of NNAL with several enzymes in the Nucleotide Excision Repair (NER) pathway have been calculated. The results from these computational models suggest that NNAL can fit into the binding pockets of these enzymes, potentially disrupting the DNA repair process and contributing to the accumulation of genetic damage.

EnzymeBinding Energy (kcal/mol)
RAD23A-7.46
CCNH-7.94
CDK7-7.83
CETN2-7.67

These computational predictions indicate a strong binding affinity between NNAL and key DNA repair enzymes. Such interactions could impair the cell's ability to repair DNA lesions, thereby enhancing the carcinogenic potential of NNAL and its parent compound, NNK. Molecular dynamics simulations can further elaborate on these findings by showing the stability of the NNAL-enzyme complex over time and detailing the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. biorxiv.orgplos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.